3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS: 1303968-25-3): A Critical Building Block for Advanced Therapeutics
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS: 1303968-25-3): A Critical Building Block for Advanced Therapeutics
An In-Depth Technical Guide for Drug Development Professionals
Abstract: This guide provides an in-depth technical overview of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS No. 1303968-25-3), a pivotal heterocyclic intermediate in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delineate a robust synthetic pathway with mechanistic justifications, detail a comprehensive analytical workflow for quality assurance, and contextualize its primary application as a precursor to potent epithelial sodium channel (ENaC) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development programs.
Core Compound Characteristics and Safety Profile
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is a highly functionalized pyrazine derivative. The strategic placement of two amino groups, a carboxylic acid, and a bromine atom on the pyrazine ring makes it a versatile scaffold for synthetic transformations.[1] Its structural features are critical for its utility in constructing more complex molecules, particularly in the field of pharmaceutical development.
The pyrazine core itself is recognized as a "privileged structure" in drug discovery, appearing in numerous clinically approved agents with a wide range of biological activities, including antiviral and anticancer properties.[1] The bromine atom specifically serves as a convenient handle for cross-coupling reactions, while the amino and carboxylic acid groups allow for amide bond formation and other derivatizations, enabling the systematic exploration of a compound's structure-activity relationship (SAR).[1]
| Identifier | Value |
| CAS Number | 1303968-25-3[1][2][3][4] |
| IUPAC Name | 3,5-diamino-6-bromopyrazine-2-carboxylic acid[1] |
| Molecular Formula | C₅H₅BrN₄O₂[1] |
| Molecular Weight | 233.02 g/mol [1][5] |
| InChI Key | FDPDGMKZZNURGR-UHFFFAOYSA-N[1] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere to ensure long-term stability.[1] |
| GHS Hazard Info | Signal Word: WarningHazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] |
Synthesis and Mechanistic Considerations
The synthesis of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. The general strategy involves the sequential introduction of the desired functional groups onto a pyrazine core.[1] While multiple routes may exist, a common and logical approach begins with a pre-functionalized pyrazine.
A plausible synthetic route can be adapted from established methods for analogous halogenated pyrazines, such as its chloro-counterpart.[6] The process hinges on electrophilic bromination followed by nucleophilic aromatic substitution.
Caption: General Synthetic Workflow for Target Compound.
Detailed Experimental Protocol (Illustrative)
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Bromination:
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Rationale: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a reliable source of electrophilic bromine (Br+) and is safer and easier to handle than liquid bromine. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the polar starting materials and stabilize the charged intermediates formed during the reaction.[1]
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Procedure:
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Dissolve the starting material (e.g., methyl 3,5-diaminopyrazine-2-carboxylate) in DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Slowly add one molar equivalent of NBS to the solution.
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Heat the reaction mixture to 70–90°C and maintain for 2-4 hours, monitoring progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the brominated intermediate.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
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Saponification (if starting from an ester):
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Rationale: If the starting material was an ester, a final hydrolysis step is required to yield the carboxylic acid. This is a standard saponification reaction using a strong base.
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Procedure:
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Suspend the brominated ester intermediate in a mixture of water and a co-solvent like ethanol.
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Add an excess (2-3 equivalents) of sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
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Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC/LC-MS).
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Cool the reaction mixture in an ice bath and carefully acidify with cold 1M HCl until the pH is ~3-4.
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The final carboxylic acid product will precipitate out of the solution.
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Collect the solid by filtration, wash with a small amount of cold water to remove salts, and dry thoroughly under vacuum.
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This self-validating protocol includes clear checkpoints (TLC/LC-MS) to ensure the reaction proceeds as expected before moving to the next step, which is crucial for maximizing yield and purity.
Analytical Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the final compound. A multi-technique approach ensures a comprehensive and trustworthy assessment.
Caption: Comprehensive Analytical Workflow for Quality Assurance.
| Technique | Purpose | Expected Result / Key Signals |
| ¹H-NMR | Structural Confirmation | Absence of a proton signal in the aromatic region (confirming substitution at position 6). Presence of broad signals corresponding to the two amine (-NH₂) groups and the carboxylic acid (-COOH) proton, which are exchangeable with D₂O.[1] |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak cluster corresponding to the calculated mass (233.02 g/mol ). The characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) must be observed.[1] |
| Infrared (IR) Spectroscopy | Functional Group Identification | A broad O-H stretching band for the carboxylic acid (~2500–3000 cm⁻¹). A sharp C=O stretching band for the carbonyl group (~1700 cm⁻¹). N-H stretching bands for the amino groups (~3300-3500 cm⁻¹).[1] |
| Elemental Analysis | Purity & Compositional Validation | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values calculated from the molecular formula C₅H₅BrN₄O₂.[1] |
Application in Drug Development: A Precursor to ENaC Inhibitors
The primary and most significant application of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is its role as a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers.[1] This positions the compound at the forefront of research into novel therapeutics for respiratory diseases.[1]
Mechanism of Action Context: ENaC is an ion channel that plays a crucial role in regulating fluid volume on mucosal surfaces, including the airways. In diseases like cystic fibrosis, the dysfunction of another ion channel (CFTR) leads to the hyperabsorption of sodium and water via ENaC, resulting in dehydrated and thick, sticky mucus that is difficult to clear.
By using 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid as a starting scaffold, medicinal chemists can synthesize molecules that specifically block the ENaC channel. This inhibition helps to rehydrate the airway surface, thin the mucus, and improve mucociliary clearance, thereby alleviating the primary symptoms of the disease.[1][7]
Caption: Role in the ENaC Inhibitor Development Pathway.
Conclusion
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is more than just a chemical reagent; it is an enabling tool for the development of next-generation therapeutics. Its well-defined structure, versatile reactivity, and direct relevance to high-value biological targets like ENaC make it an indispensable asset for drug discovery programs. Understanding its synthesis, analytical profile, and strategic application allows research organizations to accelerate their timelines and increase the probability of success in creating novel treatments for debilitating diseases.
References
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3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid [ 1303968-25-3 ] - Autech Industry Co.,Limited. [Link]
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3,5-diamino-6-bromopyrazine-2-carboxylic acid - CAS:1303968-25-3 - Sunway Pharm Ltd. [Link]
- US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google P
- AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google P
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